5-Mercapto-2-nitrobenzoic acid

Catalog No.
S576828
CAS No.
15139-21-6
M.F
C7H5NO4S
M. Wt
199.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Mercapto-2-nitrobenzoic acid

CAS Number

15139-21-6

Product Name

5-Mercapto-2-nitrobenzoic acid

IUPAC Name

2-nitro-5-sulfanylbenzoic acid

Molecular Formula

C7H5NO4S

Molecular Weight

199.19 g/mol

InChI

InChI=1S/C7H5NO4S/c9-7(10)5-3-4(13)1-2-6(5)8(11)12/h1-3,13H,(H,9,10)

InChI Key

GANZODCWZFAEGN-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1S)C(=O)O)[N+](=O)[O-]

Synonyms

2-nitro-5-mercaptobenzoic acid, 2-nitro-5-thiobenzoate, 2-nitro-5-thiobenzoic acid, 5-mercapto-2-nitrobenzoate, 5-thio-2-nitrobenzoic acid, NTB cpd, thionitrobenzoate, thionitrobenzoic acid, thionitrobenzoic acid, ion (1-)

Canonical SMILES

C1=CC(=C(C=C1S)C(=O)O)[N+](=O)[O-]

Reducing Agent:

5-Mercapto-2-nitro-benzoic acid (5-MNB) has been utilized as a reducing agent in various scientific research applications. It can effectively convert arsenate [As(V)] to arsenite [As(III)], a process crucial in studies on arsenic bioremediation and understanding its environmental fate. Source: DrugBank:

Dephosphorylation:

Another research application involves its ability to dephosphorylate tyrosine phosphorylated proteins, low-molecular-weight aryl phosphates, and both natural and synthetic acyl phosphates. This property makes 5-MNB a valuable tool in studying protein phosphorylation pathways and their role in various biological processes. Source: DrugBank:

5-Mercapto-2-nitrobenzoic acid is an organic compound classified within the nitrobenzoic acids and derivatives. Its molecular formula is C7H5NO4SC_7H_5NO_4S, and it features a benzene ring that includes both a carboxylic acid group and a nitro group on different carbon atoms. The compound is characterized by the presence of a thiol (-SH) functional group, which contributes to its reactivity and biological activity. The IUPAC name for this compound is 2-nitro-5-sulfanylbenzoic acid, and it has a molecular weight of approximately 199.184 g/mol .

  • Arsenic Reduction: The nitro group might play a role in electron transfer processes facilitating the reduction of As(V) to As(III).
  • Dephosphorylation: The mercapto group likely acts as a nucleophile, attacking the phosphate group on the substrate and leading to its removal.
Due to its functional groups:

  • Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
  • Reduction: It can act as a reducing agent in several reactions, facilitating the conversion of other compounds.
  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Nucleophilic Substitution: The thiol group can engage in nucleophilic substitution reactions, particularly with electrophiles.

5-Mercapto-2-nitrobenzoic acid exhibits notable biological activities:

  • Antimicrobial Effects: Research has demonstrated its bactericidal properties, particularly against strains of Neisseria gonorrhoeae, indicating potential applications in antimicrobial therapies .
  • Reducing Agent in Biochemical Assays: It is utilized as a reducing agent in various biochemical assays, enhancing the detection of thiol groups in proteins.
  • Pharmacological Potential: While specific pharmacological actions remain largely unexplored, its structure suggests potential interactions with biological targets.

Several methods exist for synthesizing 5-Mercapto-2-nitrobenzoic acid:

  • Nitration of Mercaptobenzoic Acid: Starting from mercaptobenzoic acid, nitration can be performed using concentrated nitric acid to introduce the nitro group at the 2-position.
  • Thiol Addition Reactions: Thiol groups can be introduced through nucleophilic addition reactions involving suitable electrophiles.
  • Reduction of Nitro Compounds: Nitro compounds can be reduced to thiols using reducing agents under acidic conditions.

5-Mercapto-2-nitrobenzoic acid has diverse applications across various fields:

  • Biochemical Research: It serves as a reagent in biochemical assays for detecting thiol-containing compounds .
  • Nanotechnology: Used in synthesizing silver nanoparticles, which exhibit antimicrobial properties when coated with this compound .
  • Pharmaceutical Development: Its unique chemical properties make it a candidate for further exploration in drug development.

Studies on 5-Mercapto-2-nitrobenzoic acid interactions highlight its potential as a reducing agent and its role in biochemical pathways. It has been shown to interact with metal ions, influencing their solubility and bioavailability. Additionally, its reactivity with various electrophiles suggests potential applications in drug design and delivery systems.

Similar Compounds

Several compounds share structural similarities with 5-Mercapto-2-nitrobenzoic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
4-Mercapto-3-nitrobenzoic acidNitro group at the 3-positionDifferent position of nitro group
2-Mercapto-5-nitrobenzoic acidNitro group at the 5-positionVariability in positions affects reactivity
3-Mercapto-4-nitrobenzoic acidNitro group at the 4-positionSimilar properties but different applications
Thioglycolic AcidContains a thiol group but lacks nitro substitutionCommonly used in cosmetic formulations

Uniqueness

5-Mercapto-2-nitrobenzoic acid stands out due to its combination of both thiol and nitro functionalities, which allows for unique chemical reactivity and potential applications in both biological systems and material sciences. This dual functionality differentiates it from other similar compounds that may lack one of these key features.

XLogP3

1.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

198.99392881 g/mol

Monoisotopic Mass

198.99392881 g/mol

Heavy Atom Count

13

UNII

OWT399B07G

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Other CAS

15139-21-6

Wikipedia

2-nitro-5-thiobenzoic acid

Dates

Modify: 2023-08-15

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